Molecular Weight and Lipophilicity Differentiation vs. 2-Chlorophenyl Analog (CAS 1797638-52-8)
The target compound (MW 391.5) exhibits a molecular weight 34.5 Da lower than the 2-chlorophenyl analog Methyl 4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate (CAS 1797638-52-8, MW 426.0) . This difference translates into a predicted lower logP for the target compound, given the absence of the lipophilic chlorine substituent, which contributes approximately +0.7 to logP based on Hansch π constants. The reduced molecular weight and lower predicted logP place the target compound more favorably within Lipinski's Rule of Five space for oral bioavailability screening, making it a preferable starting point for hit-to-lead campaigns where physicochemical property optimization headroom is critical [1].
| Evidence Dimension | Molecular weight and estimated logP contribution |
|---|---|
| Target Compound Data | MW = 391.5 g·mol⁻¹; no halogen substituent (ΔlogP contribution from 7-aryl substituent = 0) |
| Comparator Or Baseline | CAS 1797638-52-8: MW = 426.0 g·mol⁻¹; 2-chlorophenyl substituent (ΔlogP ≈ +0.7 from Cl) |
| Quantified Difference | ΔMW = −34.5 g·mol⁻¹ (8.1% reduction); estimated ΔlogP ≈ −0.7 |
| Conditions | Computed molecular weight from molecular formula; logP difference estimated from Hansch π constant for aromatic chlorine (πCl = 0.71) |
Why This Matters
Lower MW and logP improve the probability of favorable oral absorption and solubility, providing broader chemical space for subsequent property optimization without exceeding developability thresholds.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1–3):3–26. doi:10.1016/S0169-409X(00)00129-0. View Source
